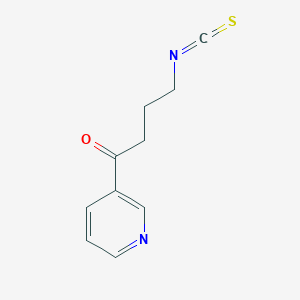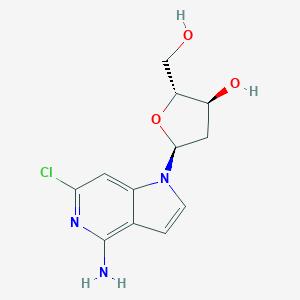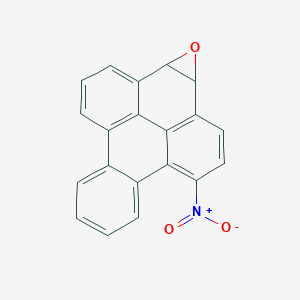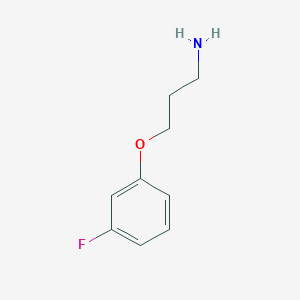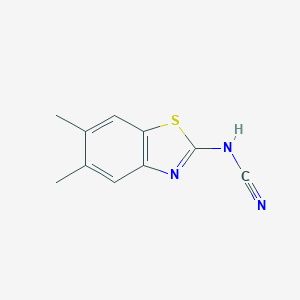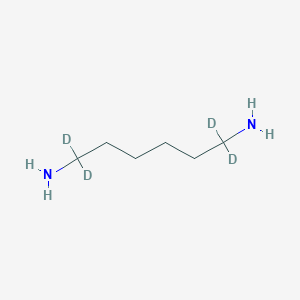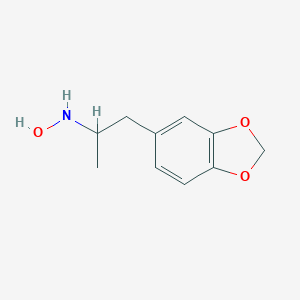
N-Hydroxy-3,4-methylenedioxyamphetamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hydroxy-3,4-methylenedioxyamphetamine (HMA) is a synthetic compound that is structurally similar to amphetamines. HMA was first synthesized in 1977 by researchers at the University of California, San Francisco. Since then, HMA has been studied for its potential applications in research and medicine.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
N-Hydroxy-3,4-methylenedioxyamphetamine and its derivatives, including MBDB, are a part of a class of substances known for their psychoactive properties. Research has focused on synthesizing these compounds and differentiating them through mass spectral analysis, a key step in identifying substances in forensic science. This differentiation is crucial due to the structural variety and similarity of these compounds, making identification challenging. Methods have been developed for synthesizing and differentiating regioisomeric 1-(methylenedioxyphenyl)-2-propanamines and 1-(methylenedioxyphenyl)-2-butanamines using mass spectrometry (MS-MS) techniques (Borth, Hänsel, Rösner, & Junge, 2000).
Bioactive Metabolites and Toxicity Mechanisms
MDA and its analogs have been studied for their neurotoxic effects. These compounds are known for their serotonergic neurotoxicant properties. The mechanism of this neurotoxicity involves reactive oxygen species, but the source and pathways are not fully understood. Research indicates that this toxicity may be mediated through the formation of bioactive metabolites which can lead to the depletion of serotonin, elevation in GFAP expression, and activation of microglial cells. The study of thioether metabolites of α-MeDA and N-methyl-α-MeDA is significant in understanding the neurotoxicity of MDA and MDMA (Monks, Jones, Bai, & Lau, 2004).
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetics and pharmacodynamics of these substances is crucial for both therapeutic and forensic applications. Research has been conducted to understand how these substances and their metabolites behave in the body, how they are metabolized, and their excretion profiles. For example, studies have focused on the pharmacokinetics of methylone (a β-keto analog of MDMA) and its metabolites in rats, offering insights into the metabolism of these compounds and their central activity. The significance of understanding these pharmacokinetic profiles lies in their potential to interpret drug effects, potential toxicities, and their implications in clinical and forensic toxicology (Elmore et al., 2017).
Analytical Methods for Detection and Quantification
Developing analytical methods for detecting and quantifying N-Hydroxy-3,4-methylenedioxyamphetamine and its metabolites in biological samples is critical for both therapeutic monitoring and forensic analysis. Techniques like ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) have been used to determine these substances in plasma, urine, and hair samples, providing a precise analysis and aiding in understanding the pharmacological and toxicological properties of these compounds (Kikura-Hanajiri, Kawamura, Miyajima, Sunouchi, & Goda, 2010).
Propriétés
Numéro CAS |
114562-59-3 |
|---|---|
Nom du produit |
N-Hydroxy-3,4-methylenedioxyamphetamine |
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]hydroxylamine |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)4-8-2-3-9-10(5-8)14-6-13-9/h2-3,5,7,11-12H,4,6H2,1H3 |
Clé InChI |
FNDCTJYFKOQGTL-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)NO |
SMILES canonique |
CC(CC1=CC2=C(C=C1)OCO2)NO |
Pictogrammes |
Irritant |
Synonymes |
N-hydroxy MDA N-hydroxy methylenedioxyamphetamine N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane hydrochloride N-hydroxy-1-(3,4-methylenedioxyphenyl)-2-aminopropane, (+-)-isomer N-hydroxy-3,4-methylenedioxyamphetamine N-OH-MDA |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(S)-1-Benzyl-3-[(P-tolylsulfonyl)oxy]pyrrolidine](/img/structure/B37672.png)
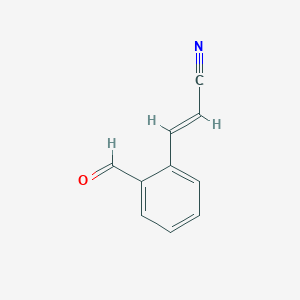
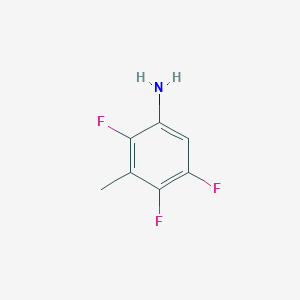
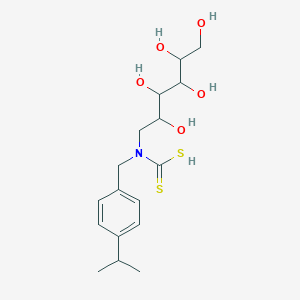

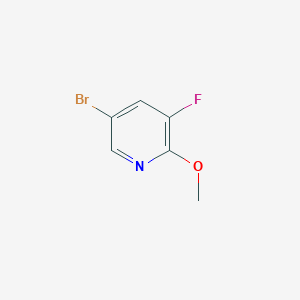
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3-(trifluoromethyl)naphthalene-1,4-dione](/img/structure/B37685.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-methanol](/img/structure/B37686.png)
